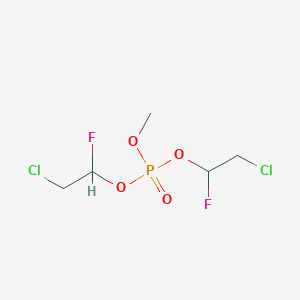
Bis(2-chloro-1-fluoroethyl) methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloro-1-fluoroethyl) methyl phosphate: is a chemical compound with the molecular formula C5H10Cl2FO4P It is known for its unique structure, which includes both chloro and fluoro substituents on the ethyl groups attached to the phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloro-1-fluoroethyl) methyl phosphate typically involves the reaction of 2-chloro-1-fluoroethanol with methyl phosphorodichloridate. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
2-chloro-1-fluoroethanol+methyl phosphorodichloridate→Bis(2-chloro-1-fluoroethyl) methyl phosphate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reagents and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloro-1-fluoroethyl) methyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the phosphate ester bond, leading to the formation of phosphoric acid derivatives.
Major Products:
Substitution Reactions: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis: The major products include phosphoric acid derivatives and the corresponding alcohols.
Scientific Research Applications
Chemistry: Bis(2-chloro-1-fluoroethyl) methyl phosphate is used as an intermediate in the synthesis of other organophosphorus compounds. Its reactivity makes it valuable in the development of new chemical entities.
Biology and Medicine: In biological research, this compound is studied for its potential effects on enzymatic activities and cellular processes. It may serve as a model compound for understanding the behavior of similar organophosphates in biological systems.
Industry: In industrial applications, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for enhancing the performance of various materials.
Mechanism of Action
The mechanism of action of Bis(2-chloro-1-fluoroethyl) methyl phosphate involves its interaction with molecular targets such as enzymes or cellular components. The presence of chloro and fluoro groups can influence its binding affinity and reactivity. The phosphate moiety plays a crucial role in its interaction with biological molecules, potentially inhibiting or modifying their functions.
Comparison with Similar Compounds
- Bis(2-chloroethyl) methyl phosphate
- Bis(2-fluoroethyl) methyl phosphate
- Bis(2-chloro-1-fluoroethyl) ethyl phosphate
Uniqueness: Bis(2-chloro-1-fluoroethyl) methyl phosphate is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and physical properties. This dual substitution can enhance its reactivity and specificity in various applications compared to compounds with only chloro or fluoro groups.
Properties
CAS No. |
62576-32-3 |
|---|---|
Molecular Formula |
C5H9Cl2F2O4P |
Molecular Weight |
273.00 g/mol |
IUPAC Name |
bis(2-chloro-1-fluoroethyl) methyl phosphate |
InChI |
InChI=1S/C5H9Cl2F2O4P/c1-11-14(10,12-4(8)2-6)13-5(9)3-7/h4-5H,2-3H2,1H3 |
InChI Key |
HUZMKDCXWLAIFI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC(CCl)F)OC(CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Nitrothiophen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14534871.png)
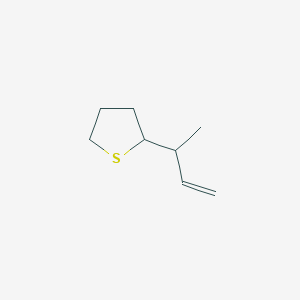
![6,6-Dimethyl-4-[(propan-2-yl)oxy]-1,5,6,7-tetrahydro-2H-azepin-2-one](/img/structure/B14534876.png)
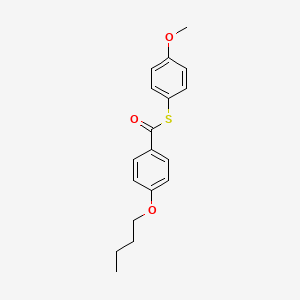
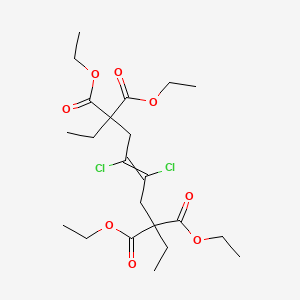
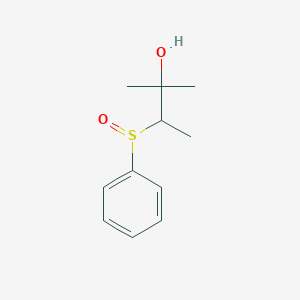
![N-Methyl-N-[(naphthalen-1-yl)methyl]aniline](/img/structure/B14534903.png)
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinyl)naphthalene-2,3-dione](/img/structure/B14534910.png)
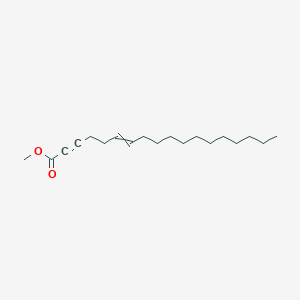
![1-Chloro-2,4-dinitro-5-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14534916.png)
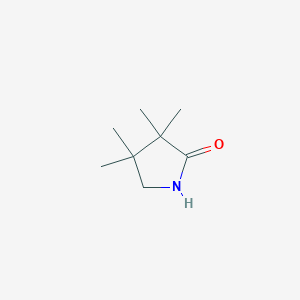
![1,5-Anhydro-2,4-dideoxy-4-[(diethylamino)methyl]-1,1-dimethyl-D-threo-pentitol](/img/structure/B14534932.png)
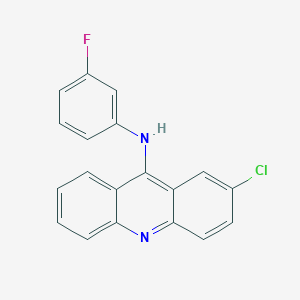
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-diphenyl-](/img/structure/B14534942.png)
